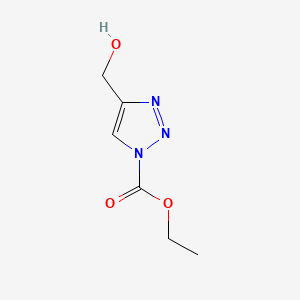
Ethyl4-(hydroxymethyl)-1H-1,2,3-triazole-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl4-(hydroxymethyl)-1H-1,2,3-triazole-1-carboxylate is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl4-(hydroxymethyl)-1H-1,2,3-triazole-1-carboxylate typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general reaction conditions include the use of solvents like dimethyl sulfoxide (DMSO) or water, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
化学反应分析
Types of Reactions
Ethyl4-(hydroxymethyl)-1H-1,2,3-triazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: The major product is Ethyl4-(carboxymethyl)-1H-1,2,3-triazole-1-carboxylate.
Reduction: The major product is Ethyl4-(hydroxymethyl)-1H-1,2,3-triazole.
Substitution: Various substituted triazole derivatives can be formed depending on the reagents used.
科学研究应用
Ethyl4-(hydroxymethyl)-1H-1,2,3-triazole-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in drug development, particularly as an antifungal and antibacterial agent.
Industry: It can be used in the production of polymers and as a stabilizer in various chemical processes.
作用机制
The mechanism of action of Ethyl4-(hydroxymethyl)-1H-1,2,3-triazole-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The triazole ring can interact with metal ions and other functional groups, affecting the overall activity of the compound.
相似化合物的比较
Ethyl4-(hydroxymethyl)-1H-1,2,3-triazole-1-carboxylate can be compared with other triazole derivatives such as:
1,2,3-Triazole: A simpler triazole compound without the ester and hydroxymethyl groups.
4-(Hydroxymethyl)-1H-1,2,3-triazole: Lacks the ester group.
Ethyl1H-1,2,3-triazole-1-carboxylate: Lacks the hydroxymethyl group.
The uniqueness of this compound lies in its combination of functional groups, which provides it with distinct chemical and biological properties.
属性
CAS 编号 |
106134-75-2 |
|---|---|
分子式 |
C6H9N3O3 |
分子量 |
171.156 |
IUPAC 名称 |
ethyl 4-(hydroxymethyl)triazole-1-carboxylate |
InChI |
InChI=1S/C6H9N3O3/c1-2-12-6(11)9-3-5(4-10)7-8-9/h3,10H,2,4H2,1H3 |
InChI 键 |
SEKDUEMJXIKJQB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C=C(N=N1)CO |
同义词 |
1H-1,2,3-Triazole-1-carboxylic acid, 4-(hydroxymethyl)-, ethyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















